molecular formula C15H17Cl2FN2 B6249509 1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride CAS No. 2411288-85-0

1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No. B6249509
CAS RN: 2411288-85-0
M. Wt: 315.2
InChI Key:
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Description

The compound “1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride” is a chemical compound with the CAS Number: 199672-03-2 . It has a molecular weight of 267.17 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

While specific synthesis methods for “1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride” were not found, there are general methods for the synthesis of piperazine derivatives, which this compound is a part of . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 267.17 .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves the reaction of 2-fluorobenzylamine with cyclohexanone to form 1-(2-fluorophenyl)-2-cyclohexylaminoethanol, which is then cyclized with glyoxal to form the target compound.", "Starting Materials": [ "2-fluorobenzylamine", "cyclohexanone", "glyoxal", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-fluorobenzylamine is reacted with cyclohexanone in the presence of hydrochloric acid and sodium hydroxide to form 1-(2-fluorophenyl)-2-cyclohexylaminoethanol.", "Step 2: The resulting product from step 1 is then cyclized with glyoxal in the presence of hydrochloric acid to form 1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form the dihydrochloride salt of 1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline." ] }

CAS RN

2411288-85-0

Product Name

1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Molecular Formula

C15H17Cl2FN2

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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